![molecular formula C13H12N4O2S B2708618 (2E)-2-(benzenesulfonyl)-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enenitrile CAS No. 1030385-94-4](/img/structure/B2708618.png)
(2E)-2-(benzenesulfonyl)-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-2-(benzenesulfonyl)-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C13H12N4O2S and its molecular weight is 288.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Imaging and Radioligands
A study explored the development of a novel positron emission tomography (PET) ligand, closely related in structure to the compound , aimed at targeting AMPA receptors in the brain. This ligand was evaluated for its safety, kinetics, and specific binding potential in the human cortex, although it demonstrated limitations for practical AMPA receptor PET imaging due to a small dynamic range and presence of metabolites in the brain (Takahata et al., 2017).
Pharmacological Efficacy and Safety
Research on ebrotidine, a compound with a somewhat related structure, assessed its efficacy in preventing gastroduodenal lesions and in treating duodenal and gastric ulcers. These studies demonstrated its protective effect against mucosal gastric lesions and its effectiveness in the healing of duodenal ulcers, highlighting the therapeutic potential of such compounds (Puscas et al., 1997; Gabryelewicz et al., 1997).
Toxicology and Public Health
Investigations into the mutagenic and carcinogenic significance of nitro aromatic hydrocarbons, including studies on their high mutagenicity and potential role in inducing lung cancer, underscore the importance of understanding the environmental and health impacts of chemical compounds with benzene rings and related structures (Tokiwa et al., 1994).
Dietary Assessment of Xenobiotics
A pilot study focused on the dietary assessment of xenobiotics derived from food processing, including heterocyclic amines and polycyclic aromatic hydrocarbons, shed light on human exposure to these compounds through diet. This research is critical for understanding the health implications of dietary intake of compounds with structures similar to "(E)-2-(benzenesulfonyl)-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enenitrile" and managing risks associated with their exposure (Zapico et al., 2022).
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-10-7-13(17-16-10)15-9-12(8-14)20(18,19)11-5-3-2-4-6-11/h2-7,9H,1H3,(H2,15,16,17)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCSDBSLZRGFKT-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)N/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2708536.png)

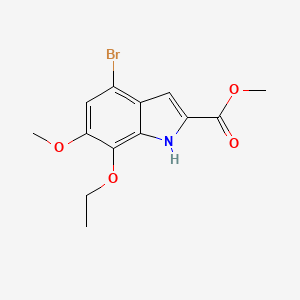
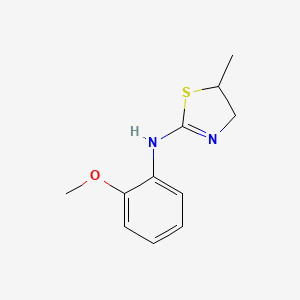
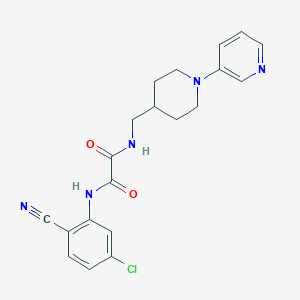
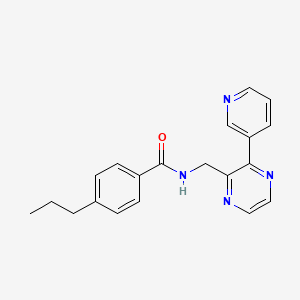
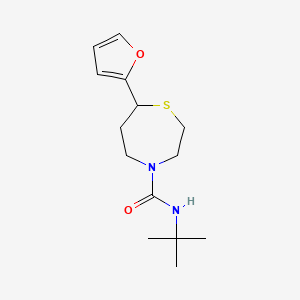
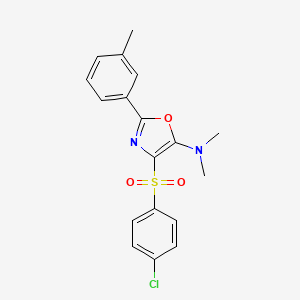
![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine](/img/structure/B2708549.png)
![N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2708550.png)
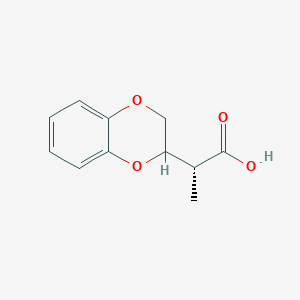

![2-Oxo-2-phenylethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2708556.png)

